molecular formula C23H18ClFN2S B2953787 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole CAS No. 1207025-06-6

1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2953787
CAS No.: 1207025-06-6
M. Wt: 408.92
InChI Key: KMFIKYHZRAYPIW-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, particularly in the investigation of novel anticancer agents . Its molecular architecture incorporates an imidazole core, a privileged scaffold known for its diverse biological activities, and is further functionalized with chlorophenyl, fluorobenzylthio, and p-tolyl substituents . This structural motif is designed to mimic bioactive molecules and is frequently explored for its potential to interact with key cellular targets. Research on analogous sulfur- and nitrogen-containing heterocycles, such as 1,3,4-thiadiazoles and benzimidazoles, suggests potential mechanisms of action for this class of compounds, including the inhibition of enzymes like tubulin and topoisomerase II (Topo II) . These enzymes are critical for cellular processes like mitosis and DNA replication, making their inhibitors a primary focus in oncological drug discovery. The specific substitution pattern on the imidazole ring is a critical determinant of its biological profile, with the 3-chlorophenyl and 4-fluorobenzylthio groups potentially enhancing binding affinity and selectivity toward such enzymatic pockets . This compound provides researchers with a valuable tool for probing disease mechanisms in vitro and for conducting structure-activity relationship (SAR) studies aimed at developing more potent and selective therapeutic candidates .

Properties

IUPAC Name

1-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2S/c1-16-5-9-18(10-6-16)22-14-26-23(27(22)21-4-2-3-19(24)13-21)28-15-17-7-11-20(25)12-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFIKYHZRAYPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is a synthetic organic molecule that belongs to the imidazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClFN3SC_{17}H_{16}ClFN_3S. Its structure features a chlorophenyl group, a fluorobenzyl thioether, and a p-tolyl substituent on the imidazole ring, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
10.22Staphylococcus aureus
20.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of imidazole derivatives is well-documented. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating various imidazole derivatives found that one compound exhibited an IC50 value of 49.85 μM against P815 cancer cell lines, indicating moderate cytotoxicity .

Table 2: Anticancer Activity of Imidazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
Compound A49.85P815
Compound B17.82Hep-2

The biological activity of imidazole compounds often involves interaction with specific cellular targets. For instance, they may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact mechanism for the compound under review is still being elucidated but may involve similar pathways as those observed in related compounds.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness arises from the combination of its substituents. Key comparisons with analogs from the literature include:

Compound Name / ID Position 1 Position 2 Position 5 Molecular Weight Key Features Reference
Target Compound 3-Chlorophenyl (4-Fluorobenzyl)thio p-Tolyl ~423.4* Hypothetical; electron-donating (p-tolyl) and halogenated (Cl, F) groups.
2-((4-Fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole 4-Fluorophenyl (4-Fluorobenzyl)thio 3-Nitrophenyl 423.4 Electron-withdrawing nitro group at position 5; high polarity.
5-(4-Bromophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole 3-Chlorophenyl Isobutylthio 4-Bromophenyl 421.8 Bulky bromophenyl and aliphatic thioether; increased lipophilicity.
SB203580 4-Fluorophenyl 4-Methylsulfinylphenyl 4-Pyridyl 377.4 p38 MAPK inhibitor; pyridyl enhances kinase binding affinity.
TGR5 Agonist (6g) 4-Fluorophenyl Thioethyl-phenoxy Propan-2-yl-dimethoxy 543.6 Orally efficacious TGR5 agonist; methoxy groups improve metabolic stability.

*Estimated based on analogs (e.g., ).

Key Observations :

  • Position 1 : The 3-chlorophenyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects compared to 4-fluorophenyl in or pyridyl in SB203580 .
  • Position 2 : The (4-fluorobenzyl)thio group balances lipophilicity and aromaticity, contrasting with aliphatic thioethers (e.g., isobutylthio in ) or sulfinyl groups in SB203580 .
  • Position 5 : The p-tolyl group (electron-donating) may enhance metabolic stability compared to nitro () or bromophenyl () substituents.
Physicochemical Properties
  • Lipophilicity : The target’s benzylthio and p-tolyl groups likely increase logP compared to nitro () or pyridyl () analogs.
  • Solubility : Polar groups (e.g., nitro in ) improve aqueous solubility, whereas the target’s hydrophobic substituents may limit it.
  • Stability : Electron-donating p-tolyl and halogenated aryl groups could enhance metabolic stability over nitro or bromo analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole?

  • Methodology : The compound can be synthesized via a multi-step procedure involving heterocyclic coupling. A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for thioether bond formation between imidazole precursors and substituted benzyl chlorides . Reaction progress is monitored via TLC, followed by recrystallization in aqueous acetic acid for purification. Similar protocols for analogous imidazole derivatives highlight the use of potassium carbonate as a base and ethanol for recrystallization .

Q. How can the structure of this compound be validated experimentally?

  • Methodology : Use a combination of IR spectroscopy (to confirm thioether and aromatic C–H stretching bands at ~2560 cm⁻¹ and 3050 cm⁻¹, respectively) and ¹H/¹³C NMR (to verify substituent positions via chemical shifts, e.g., 4-fluorobenzyl protons at δ 4.35 ppm as a singlet) . For advanced confirmation, single-crystal X-ray diffraction resolves disorder in the dithiolane ring or substituent orientations, as seen in structurally related imidazoles .

Q. What solvents and catalysts are critical for optimizing reaction yields?

  • Methodology : Polar aprotic solvents like PEG-400 enhance solubility of aromatic intermediates, while bases such as potassium carbonate facilitate nucleophilic substitution at the sulfur atom . Catalytic systems involving clay minerals improve regioselectivity in multi-substituted imidazoles .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-chlorophenyl vs. 4-fluorobenzyl) influence the compound’s reactivity?

  • Methodology : Computational studies (DFT) can model electron-withdrawing effects of the 3-chlorophenyl group, which may stabilize the imidazole ring via resonance. Compare Hammett σ values for substituents to correlate with experimental reaction rates in nucleophilic substitutions . Experimentally, synthesize derivatives with varying electron-donating/withdrawing groups and analyze kinetic data using HPLC .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Methodology : For NMR anomalies, use VT-NMR (variable temperature) to assess dynamic processes like ring puckering or hindered rotation of the 4-fluorobenzyl group. For X-ray crystallography, refine disordered atoms using occupancy-constrained models, as demonstrated in dithiolane-containing imidazoles .

Q. How can molecular docking predict the compound’s biological interactions (e.g., enzyme inhibition)?

  • Methodology : Perform docking simulations (AutoDock Vina, Schrödinger Suite) using the compound’s X-ray structure. Compare binding poses with known inhibitors (e.g., imidazole-based COX inhibitors) to identify key interactions, such as π-π stacking with the p-tolyl group or hydrogen bonding via the thioether sulfur . Validate predictions with in vitro assays (e.g., COX-1/2 inhibition) .

Q. What are the challenges in characterizing sulfur-containing imidazoles using mass spectrometry?

  • Methodology : High-resolution ESI-MS can detect [M+H]⁺ ions, but fragmentation patterns may obscure sulfur-related peaks. Use isotopic labeling (e.g., ³⁴S substitution) or tandem MS (CID) to differentiate sulfur-containing fragments from background noise .

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